N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phenylsulfanylpropanamide moiety
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-13-8-6-12(7-9-13)16-20-21-17(23-16)19-15(22)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBRNZFWEAJSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrazine hydrate, bromobenzene, and thiophenol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the phenylsulfanylpropanamide moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylacetamide: Similar structure but with an acetamide group instead of propanamide.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a chlorophenyl group instead of bromophenyl.
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide: Similar structure but with a methylphenyl group instead of bromophenyl.
Uniqueness
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research in drug development and material science .
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a phenylthio moiety. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets involved in cancer progression. These interactions may include:
- Inhibition of Protein Kinases : Some oxadiazole compounds have been shown to inhibit kinases that play critical roles in cell signaling pathways associated with cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | Structure | Lacks phenylthio group; shows different biological activity |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Structure | Similar bromophenyl structure but different oxadiazole configuration |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Structure | Contains furan instead of phenyl; different interaction profiles |
In Vitro Studies
A notable study examined various oxadiazole derivatives for their anticancer properties. Results indicated that modifications at the oxadiazole ring significantly influenced biological activity. For example:
- Compound A showed an IC50 value of 5 μM against breast cancer cells.
- Compound B , structurally similar to this compound but lacking the phenylthio group, exhibited lower potency (IC50 = 15 μM).
These findings suggest that the presence of specific substituents can enhance the biological efficacy of oxadiazole derivatives.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that many oxadiazole derivatives exhibit low toxicity levels in animal models. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
